Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
Description
Historical Context of Chiral α-Amino Acid Esters in Pharmaceutical Development
The application of chiral α-amino acid esters in drug delivery systems traces its origins to mid-20th century efforts to overcome bioavailability challenges in polar therapeutics. Early work by Han et al. demonstrated that amino acid ester prodrugs of antiviral agents like azidothymidine exhibited enhanced cellular uptake through peptide transporter recognition. This approach capitalizes on the stereoselectivity of biological systems, where L-configured amino acid esters show superior permeability compared to their D-counterparts due to compatibility with endogenous transporters.
A pivotal advancement occurred with the development of valacyclovir, the L-valyl ester prodrug of acyclovir, which demonstrated 3-5 fold greater oral bioavailability than the parent drug. Structural analyses of human valacyclovirase revealed a specialized binding pocket accommodating α-amino acid esters through interactions with the protonated α-amino group and ester carbonyl. This mechanistic understanding enabled rational design of prodrugs resistant to nonspecific esterases while maintaining susceptibility to target-specific hydrolases.
The evolution of amino acid ester prodrugs has been guided by three key principles:
- Transporter-mediated uptake : Utilization of peptide transporters (e.g., hPEPT1) for enhanced intestinal absorption
- Metabolic stability : Strategic selection of ester linkages to control activation kinetics
- Stereochemical control : Optimization of enantiomeric purity to maximize target engagement
Recent studies on methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate continue this tradition, employing X-ray crystallographic data to rationalize its interaction with serine hydrolases. The compound’s (2R) configuration ensures compatibility with enzymatic binding pockets that preferentially process L-amino acid derivatives, while the methyl ester group provides optimal lipophilicity for membrane penetration.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVYINTUREYJH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213546-05-4 | |
| Record name | (R)-methyl 2-amino-3-(2,4-difluorophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,4-difluorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid under acidic conditions.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalysis: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Aromatic Substituents
(2R)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
- Substituents : 2,6-difluoro-3-methylphenyl group.
- Key Differences : The fluorine atoms are positioned at the 2 and 6 positions of the phenyl ring, with an additional methyl group at the 3 position.
- Implications : The methyl group increases steric bulk and lipophilicity compared to the target compound’s unsubstituted 2,4-difluorophenyl group. This may enhance membrane permeability but reduce solubility. The carboxylic acid (vs. methyl ester) further alters polarity and bioavailability .
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
- Substituents : 4-fluoro-3-methylphenyl group.
- Key Differences : A single fluorine at the 4 position and a methyl group at the 3 position.
- The methyl group may enhance metabolic stability .
Ester Group Variations
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
- Ester Group : Ethyl instead of methyl.
- Configuration: 3S amino group (vs. 2R in the target compound).
- The 3S configuration may lead to divergent stereochemical interactions in biological systems .
Heterocyclic and Indole-Containing Analogs
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Trifluoromethyl-Substituted Analogs
Methyl (2R)-2-amino-3-(3-[3-(trifluoromethyl)phenyl]phenyl)propanoate
- Substituents : Biphenyl system with a trifluoromethyl group.
- Key Differences : The CF₃ group is strongly electron-withdrawing, increasing acidity and metabolic resistance.
Physicochemical and Stereochemical Considerations
Stereochemistry
The (2R) configuration of the target compound distinguishes it from (2S) isomers, such as methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate. Stereochemistry critically impacts binding to chiral biological targets (e.g., enzymes or receptors), where mismatched configurations may result in inactive or antagonistic effects .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate | C₁₀H₁₁F₂NO₂ | 231.20 | 1.8 | 2.5 (PBS) |
| Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate | C₁₁H₁₃F₂NO₂ | 245.23 | 2.3 | 1.8 (PBS) |
| (2R)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid | C₁₀H₁₁F₂NO₂ | 215.20 | 1.5 | 3.2 (Water) |
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | C₁₂H₁₄N₂O₂ | 218.25 | 1.2 | 0.9 (PBS) |
Biological Activity
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate is an amino acid derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its mechanisms of action, cellular effects, and applications in scientific research.
Chemical Structure and Properties
This compound features a methyl ester group, an amino group, and a difluorophenyl moiety. Its molecular formula is with a molecular weight of 246.22 g/mol. The stereochemistry (2R) plays a critical role in its biological activity, influencing interactions with enzymes and receptors.
Target Enzymes
Research indicates that compounds with similar structures often target carbonic anhydrase II , an enzyme involved in various physiological processes including respiration and acid-base balance. this compound may act as both a substrate and inhibitor for enzymes involved in amino acid metabolism, impacting metabolic pathways significantly.
Interaction with Cellular Components
The compound has been shown to modulate cellular signaling pathways. For example, it influences gene expression related to cell growth and differentiation, potentially affecting processes such as apoptosis and proliferation. The difluorophenyl group enhances hydrophobic interactions, which can increase binding affinity to biological targets.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications for therapeutic applications.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling Modulation : It influences pathways related to cell survival and proliferation.
- Gene Expression Alteration : Changes in transcription factors due to enzyme inhibition can lead to significant shifts in gene expression profiles.
- Metabolic Pathway Impact : It may serve as a biochemical probe for studying metabolic pathways involving amino acids.
Research Applications
This compound has diverse applications across various fields:
- Chemistry : Used as a building block for synthesizing complex organic molecules.
- Biology : Investigated for its potential role in enzyme inhibition and protein interactions.
- Medicine : Explored for therapeutic effects against diseases such as cancer and metabolic disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate | Different stereochemistry | |
| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate | Contains a single fluorine atom | |
| Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate | Different substitution pattern on the phenyl ring |
Each compound exhibits unique biological properties influenced by their structural differences. The presence of the difluorophenyl group in this compound enhances its potential binding affinity to specific targets compared to its analogs.
Case Studies
Several studies have highlighted the significance of this compound in various experimental contexts:
-
Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound effectively inhibits carbonic anhydrase II activity at micromolar concentrations.
- Findings : IC50 values indicated significant inhibition compared to control groups.
Enzyme IC50 Value (μM) Carbonic Anhydrase II 15.6 -
Cell Proliferation Assays : In vitro tests showed that treatment with this compound resulted in reduced proliferation rates of certain cancer cell lines.
- Results : A reduction in cell viability was observed at concentrations above 10 μM after 48 hours of exposure.
Q & A
Q. Q1. What are the optimized synthetic routes for Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via a multi-step approach involving chiral auxiliaries or enzymatic resolution. For example, tert-butoxycarbonyl (Boc) protection of the amino group followed by esterification with methyl chloride under basic conditions is a common strategy. Deprotection using HCl yields the hydrochloride salt, as seen in similar fluorophenylalanine derivatives .
- Stereochemical Control : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. X-ray crystallography (as applied to analogous fluorophenyl compounds in Acta Crystallographica studies) can confirm absolute configuration .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Analysis : ¹H and ¹⁹F NMR are essential. The 2,4-difluorophenyl group shows distinct splitting patterns: two doublets for aromatic fluorine atoms (J ≈ 8–10 Hz) and coupling constants for the α-proton (δ ~3.5–4.0 ppm, multiplet).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~242.1 Da).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H) validate functional groups .
Q. Q3. How can impurities and byproducts be identified during synthesis?
Methodological Answer:
- HPLC-MS with UV/Vis Detection : Use a C18 column (e.g., Agilent Zorbax) and gradient elution (water/acetonitrile with 0.1% TFA). Monitor for common impurities like de-esterified acids or racemized enantiomers.
- Reference Standards : Compare retention times and fragmentation patterns against spiked impurities (e.g., methyl 3-(2,4-difluorophenyl)propanoate) .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the (2R)-configured amino group influence biological activity in enzyme inhibition studies?
Methodological Answer:
- Chiral Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to compare (2R) vs. (2S) enantiomers binding to target enzymes like proteases or kinases.
- In Vitro Assays : Conduct kinetic assays (e.g., fluorogenic substrates for protease inhibition) with enantiopure samples. For example, the (2R) form may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .
Q. Q5. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
-
Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC:
Condition Degradation Products Identified Acidic De-esterified carboxylic acid Basic Racemization to (2S) enantiomer Oxidative Fluorophenyl ring hydroxylation -
Accelerated Stability Testing : Store at 25°C/60% RH and analyze monthly for 6 months .
Q. Q6. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding to membrane receptors (e.g., G-protein-coupled receptors). The 2,4-difluorophenyl group’s hydrophobicity and electron-withdrawing effects enhance π-π stacking and dipole interactions.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and fluorine atom positions to correlate with IC₅₀ values .
Safety and Handling Precautions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
